PF-04745637

描述

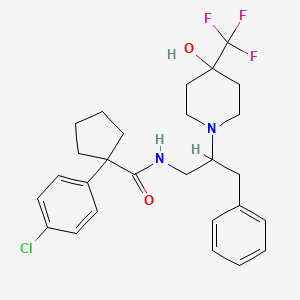

PF-04745637 (CAS: 1917294-46-2) is a potent and selective TRPA1 (Transient Receptor Potential Ankyrin 1) antagonist developed by Pfizer Inc. . TRPA1 is a cation channel within the TRP family, implicated in pain signaling, neuropathic pain, inflammation, and pruritus . This compound exhibits high selectivity for human TRPA1, with an IC50 of 17 nM . Its chemical structure, 1-(4-chlorophenyl)-N-[2-[4-hydroxy-4-(trifluoromethyl)-1-piperidinyl]-3-phenylpropyl]cyclopentanecarboxamide, includes a trifluoromethyl-piperidine moiety critical for TRPA1 binding .

准备方法

The synthesis of PF-04745637 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving cyclopentane and piperidine derivatives.

Introduction of functional groups: Functional groups such as the chlorophenyl and trifluoromethyl groups are introduced through substitution reactions.

Final assembly: The final product is obtained by coupling the intermediates through amide bond formation.

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.

化学反应分析

PF-04745637 undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: Substitution reactions are common, especially for introducing functional groups such as the chlorophenyl and trifluoromethyl groups.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents like thionyl chloride, trifluoromethylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pain Management

PF-04745637 has been studied for its potential in managing chronic pain conditions. By blocking TRPA1 channels, it may alleviate pain associated with various disorders such as:

- Neuropathic Pain : Research indicates that TRPA1 is involved in the pathophysiology of neuropathic pain. This compound's antagonistic effects on TRPA1 can potentially reduce hyperalgesia and allodynia in animal models .

- Inflammatory Pain : Inflammation often leads to TRPA1 activation. Studies suggest that this compound can mitigate inflammatory pain responses by inhibiting this channel .

Respiratory Disorders

The role of TRPA1 in respiratory pathways makes this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). By inhibiting TRPA1, the compound may reduce airway hyperreactivity and inflammation .

Ocular Pain Relief

Recent studies have explored the application of this compound in ocular pain management. The compound's ability to inhibit TRPA1 could alleviate symptoms associated with dry eye disease and other ocular surface disorders by reducing nociceptive signaling in corneal tissues .

Case Study 1: Neuropathic Pain Model

In a controlled study involving rodents with induced neuropathic pain, administration of this compound resulted in significant reductions in pain behavior compared to placebo groups. The study highlighted the compound's efficacy in reducing mechanical allodynia, demonstrating its potential for clinical application in neuropathic pain management.

Case Study 2: Inflammatory Pain Assessment

A separate study assessed the effects of this compound on inflammatory pain induced by carrageenan injection in rats. The results indicated that treatment with this compound led to a marked decrease in paw edema and pain response, suggesting its role as an effective anti-inflammatory agent.

作用机制

PF-04745637 exerts its effects by selectively antagonizing the TRPA1 receptor. This receptor is involved in the detection of environmental irritants and the mediation of inflammatory responses. By blocking TRPA1, this compound reduces the activation of inflammatory pathways, leading to its anti-inflammatory effects .

相似化合物的比较

Functional and Target-Based Comparison

The table below compares PF-04745637 with structurally or functionally related TRP channel modulators:

Key Observations:

- PF-4840154 : A TRPA1 agonist developed by Pfizer, PF-4840154 activates the same channel as this compound but with opposing functional effects. Its higher potency in humans (EC50 = 23 nM) suggests utility in studying TRPA1-mediated pain pathways .

- Its sub-nanomolar potency highlights the importance of halogenated structures in TRP channel pharmacology .

- Optovin : This light-sensitive TRPA1 agonist provides a tool for spatiotemporal control of channel activation, contrasting with this compound’s antagonism .

Pharmacological and Clinical Differentiation

Selectivity Profiles:

- This compound shows >100-fold selectivity for TRPA1 over other TRP channels (e.g., TRPV1, TRPM8) .

- In contrast, OMDM-6 (a TRPV1/CB1 agonist) and PF-05105679 (a TRPM8 antagonist) lack cross-reactivity with TRPA1, emphasizing this compound’s target specificity .

Therapeutic Implications:

Commercial and Regulatory Status

- This compound: Available for research use (1 mg/¥893, 10 mM DMSO solution/¥2090) via Beijing Biosynthesis Biotechnology Co. .

生物活性

PF-04745637 is a small molecule compound recognized primarily for its activity as a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the management of pain and inflammatory conditions.

This compound operates by inhibiting the TRPA1 ion channel, which plays a crucial role in nociception (the sensory perception of pain). The TRPA1 channel is activated by various stimuli, including environmental irritants and inflammatory mediators, making it a significant target for pain relief strategies. By blocking this channel, this compound can effectively reduce pain signaling pathways.

- IC50 Value : The compound exhibits a potent inhibitory effect on human TRPA1 with an IC50 of 17 nM, indicating its high affinity and selectivity for this target .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit TRPA1-mediated calcium influx in human cells. This inhibition correlates with reduced neuronal excitability in response to noxious stimuli, suggesting its potential utility in treating conditions characterized by heightened pain sensitivity.

In Vivo Studies

Animal model studies have further elucidated the biological activity of this compound. Notably, its administration has been associated with:

- Reduction in Pain Responses : In models of inflammatory pain, this compound has shown a marked decrease in pain behaviors, such as mechanical allodynia and thermal hyperalgesia.

- Anti-inflammatory Effects : The compound not only mitigates pain but also appears to exert anti-inflammatory effects, potentially through the modulation of pro-inflammatory cytokine release.

Case Studies and Clinical Implications

While extensive clinical data on this compound remains limited, preliminary findings suggest promising applications in various pain-related conditions:

- Chronic Pain Management : Given its mechanism of action, this compound may be beneficial in treating chronic pain syndromes where TRPA1 activation is implicated.

- Ocular Pain and Dry Eye Disease : Emerging research indicates that TRPA1 antagonists could play a role in alleviating ocular discomfort associated with dry eye disease .

Data Summary Table

常见问题

Basic Research Questions

Q. What is the mechanistic basis for PF-04745637’s selective antagonism of TRPA1?

this compound selectively inhibits TRPA1 with an IC50 of 17 nM for human TRPA1, but its exact binding mechanism remains under investigation. To elucidate this, researchers should employ molecular docking simulations paired with site-directed mutagenesis to identify critical residues involved in ligand-receptor interactions. Electrophysiological assays (e.g., patch-clamp) on TRPA1-expressing cells can validate functional antagonism under varying calcium concentrations .

Q. How should in vitro assays be designed to evaluate this compound’s activity while minimizing off-target effects?

Use TRPA1-overexpressing cell lines (HEK293 or CHO) and include negative controls (e.g., TRPV1/TRPM8 channels) to assess selectivity. Employ calcium imaging or fluorometric assays with standardized agonists (e.g., allyl isothiocyanate). Dose-response curves should be generated with ≥10 concentrations, and IC50 values must be calculated using nonlinear regression models (e.g., GraphPad Prism) .

Q. What are the recommended protocols for compound characterization and purity validation?

Characterize this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Purity (>98%) should be confirmed via high-performance liquid chromatography (HPLC) with UV detection at λmax. Batch-to-batch variability must be documented to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different experimental models be reconciled?

Contradictions may arise from interspecies TRPA1 variability (e.g., human vs. rodent isoforms) or differences in assay conditions (e.g., temperature, buffer composition). Conduct comparative studies using isogenic cell lines expressing human/rodent TRPA1 and standardize protocols (e.g., preincubation time, agonist concentration). Meta-analyses of existing datasets can identify confounding variables .

Q. What methodological strategies optimize this compound’s stability in long-term in vivo studies?

Assess pharmacokinetic parameters (half-life, bioavailability) via LC-MS/MS in plasma/tissue homogenates. To enhance stability, consider prodrug formulations or encapsulation in lipid-based nanoparticles. Monitor metabolite profiles using tandem mass spectrometry to identify degradation pathways .

Q. How can researchers address reproducibility challenges in TRPA1 antagonism studies involving this compound?

Adopt the ARRIVE guidelines for preclinical studies: report detailed experimental conditions (e.g., cell passage number, buffer pH, agonist lot numbers). Use open-source data repositories (e.g., Zenodo) to share raw electrophysiology traces and dose-response datasets. Collaborative interlaboratory validation studies are critical .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Mixed-effects models or hierarchical Bayesian analysis can account for variability in cell responsiveness. For single-cell data (e.g., patch-clamp), use nonparametric tests (e.g., Kruskal-Wallis) if normality assumptions are violated. Power analysis should be performed a priori to determine sample sizes .

Q. Methodological Frameworks for Study Design

Q. How can the PICOT framework structure hypothesis-driven research on this compound?

- Population: TRPA1-expressing neuronal or non-neuronal cell lines.

- Intervention: this compound at IC50 concentrations.

- Comparison: Wild-type vs. TRPA1-knockout cells or other TRP channel antagonists.

- Outcome: Calcium influx inhibition, membrane potential changes.

- Time: Acute (minutes) vs. chronic (days) exposure effects.

This framework ensures alignment between hypotheses and experimental variables .

Q. What criteria (FINER) validate the feasibility of a this compound study?

- Feasible: Access to validated TRPA1 assays and analytical instrumentation.

- Interesting: Novelty in resolving TRPA1’s role in pain or inflammation pathways.

- Novel: Exploration of this compound’s off-target effects on unrelated ion channels.

- Ethical: Compliance with animal welfare guidelines for in vivo work.

- Relevant: Contribution to TRP channel pharmacology or drug discovery .

Q. Data Management and Reproducibility

Q. How should researchers manage large datasets from this compound screening assays?

Use FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Store raw data in standardized formats (e.g., .abf for electrophysiology).

- Annotate metadata (e.g., compound batch, assay temperature).

- Publish datasets in repositories like Figshare with DOIs for citation .

Q. What tools mitigate bias in high-throughput this compound screens?

Randomize plate layouts and use blinded data analysis. Include Z’-factor calculations to validate assay robustness. Open-source tools like CellProfiler automate image analysis to reduce human error .

属性

IUPAC Name |

1-(4-chlorophenyl)-N-[2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-3-phenylpropyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClF3N2O2/c28-22-10-8-21(9-11-22)25(12-4-5-13-25)24(34)32-19-23(18-20-6-2-1-3-7-20)33-16-14-26(35,15-17-33)27(29,30)31/h1-3,6-11,23,35H,4-5,12-19H2,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBEJVPSADOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(CC3=CC=CC=C3)N4CCC(CC4)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。